![molecular formula C9H8Cl2O2 B3024811 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone CAS No. 34987-36-5](/img/structure/B3024811.png)
1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone
Overview
Description
1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone, also known as 5-chloro-3-chloromethyl-2-hydroxy-benzaldehyde, is an organic compound belonging to the aldehyde family. It is a colorless liquid with a pungent odor and is soluble in water. It is used in various laboratory and industrial processes as a reagent, as an intermediate in the synthesis of other compounds, and as a catalyst in organic reactions.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Testing for Antimicrobial Properties : Research shows the synthesis of derivatives of 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone and their subsequent testing for antimicrobial properties. These derivatives exhibit significant activity against a range of bacterial strains, highlighting their potential in pharmaceutical applications (Wanjari, 2020), (Dave et al., 2013).
Synthesis and Characterization of New Compounds
- Development of Novel Compounds for Biological Studies : Compounds synthesized from 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone have been characterized and evaluated for their biological activities. This includes the study of their antimicrobial efficacy, which is enhanced by the presence of chlorine in the molecular structure (Sherekar, Padole, & Kakade, 2022).
Molecular Docking and ADMET Studies
- Investigating Antimicrobial Properties through Computational Methods : Molecular docking studies have been conducted to assess the binding efficacy of compounds related to 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone with bacterial proteins, which provides insights into their potential as antimicrobial agents (Sri Satya, S. B. V., & Aiswariya, 2022).
Synthesis of Biologically Active Derivatives
- Creating Active Chalcone Derivatives : Research has been conducted on the synthesis of biologically active chalcone derivatives using 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone. These derivatives demonstrate significant antimicrobial activity against various pathogens, emphasizing their potential in developing new therapeutic agents (Katade et al., 2008).
Crystal Structure Analysis
- Crystallographic Studies for Molecular Understanding : Detailed crystallographic studies of 1-(5-Chloro-3-chloromethyl-2-hydroxy-phenyl)-ethanone have been conducted to understand its molecular structure, which is crucial for its applications in material science and pharmaceuticals (Majumdar, 2016).
properties
IUPAC Name |
1-[5-chloro-3-(chloromethyl)-2-hydroxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJCGKNKZXVIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368355 | |
Record name | 1-[5-Chloro-3-(chloromethyl)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-3-(chloromethyl)-2-hydroxyphenyl]ethan-1-one | |
CAS RN |
34987-36-5 | |
Record name | 1-[5-Chloro-3-(chloromethyl)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[5-chloro-3-(chloromethyl)-2-hydroxyphenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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